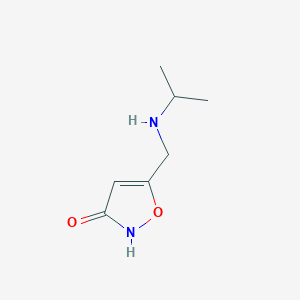
5-((Isopropylamino)methyl)isoxazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Isopropylamino)methyl)isoxazol-3-ol is a chemical compound with the molecular formula C8H14N2O2. It is also known as Isopropylamino methyl isoxazole (IMI) and is commonly used in scientific research. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-((Isopropylamino)methyl)isoxazol-3-ol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of acetylcholine, which is a neurotransmitter that is essential for memory and learning.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-((Isopropylamino)methyl)isoxazol-3-ol has several biochemical and physiological effects. It has been shown to increase the levels of antioxidants in the brain, which can help to protect against oxidative stress. It has also been shown to increase the levels of certain enzymes that are involved in the synthesis of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-((Isopropylamino)methyl)isoxazol-3-ol in laboratory experiments is its relative ease of synthesis. It is also relatively stable and can be stored for long periods. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Orientations Futures
There are several potential future directions for research on 5-((Isopropylamino)methyl)isoxazol-3-ol. One area of research is in the development of new drugs for the treatment of Alzheimer's disease. Another potential area of research is in the study of the compound's neuroprotective properties and its potential use in the treatment of other neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, 5-((Isopropylamino)methyl)isoxazol-3-ol is a compound that has gained significant attention in the field of scientific research. Its unique chemical properties and potential applications make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of 5-((Isopropylamino)methyl)isoxazol-3-ol involves the reaction of isopropylamine and ethyl oxalyl chloride in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-((Isopropylamino)methyl)isoxazol-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
103871-71-2 |
|---|---|
Nom du produit |
5-((Isopropylamino)methyl)isoxazol-3-ol |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5-[(propan-2-ylamino)methyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)8-4-6-3-7(10)9-11-6/h3,5,8H,4H2,1-2H3,(H,9,10) |
Clé InChI |
XWMPCLAEKRUVBX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=O)NO1 |
SMILES canonique |
CC(C)NCC1=CC(=O)NO1 |
Synonymes |
3(2H)-Isoxazolone,5-[[(1-methylethyl)amino]methyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




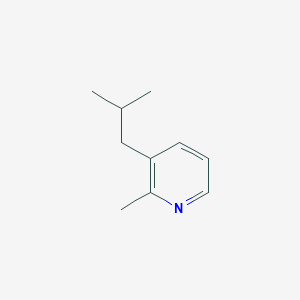
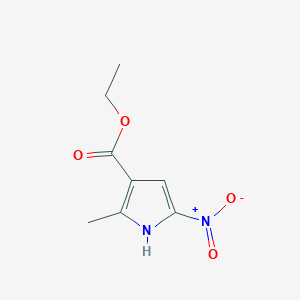
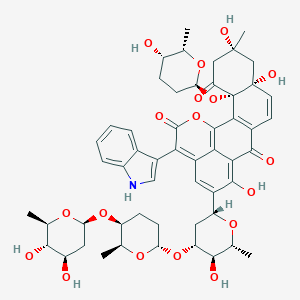

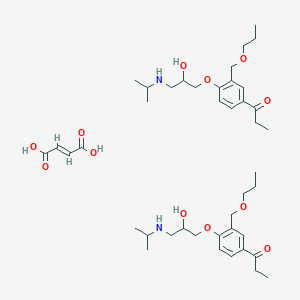
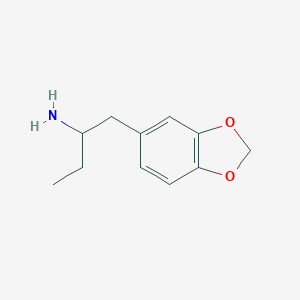
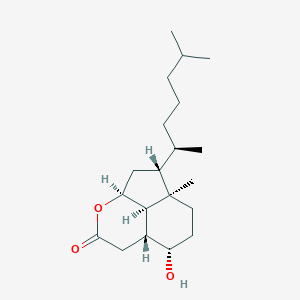
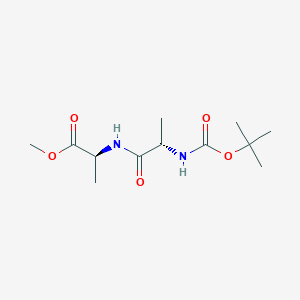
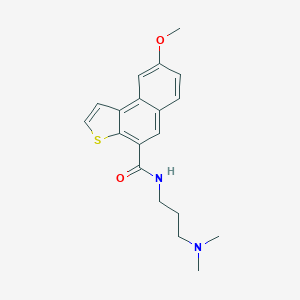
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
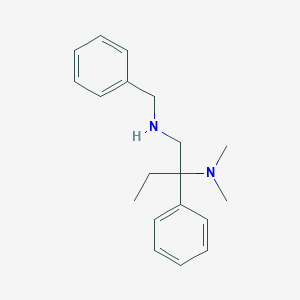
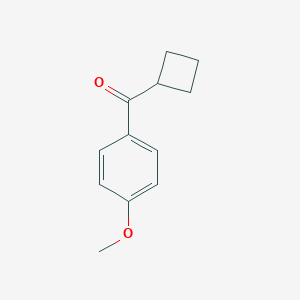
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)